molecular formula C14H15N3O B11033203 N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide

N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide

Cat. No.: B11033203
M. Wt: 241.29 g/mol
InChI Key: VMESLPUWWVBUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide is a compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide typically involves the reaction of 2-aminobenzimidazole with propargyl bromide under basic conditions to form the intermediate N-(2-propynyl)benzimidazole. This intermediate is then reacted with 3-bromopropylamine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the propyl or but-2-ynamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • 3-(1H-1,3-benzodiazol-2-yl)propylamine

Uniqueness

N-[3-(1H-13-Benzodiazol-2-YL)propyl]but-2-ynamide is unique due to its specific structural features, such as the but-2-ynamide group, which may confer distinct chemical and biological properties compared to other benzodiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]but-2-ynamide

InChI

InChI=1S/C14H15N3O/c1-2-6-14(18)15-10-5-9-13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8H,5,9-10H2,1H3,(H,15,18)(H,16,17)

InChI Key

VMESLPUWWVBUHX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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